molecular formula C8H15I B3045408 (3-Iodopropyl)cyclopentane CAS No. 106211-63-6

(3-Iodopropyl)cyclopentane

Cat. No. B3045408
M. Wt: 238.11 g/mol
InChI Key: HYKSZBRSHHUITN-UHFFFAOYSA-N
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Patent
US06610711B2

Procedure details

To a solution of 3-cyclopentylpropyl 4-bromobenzenesulfonate (Preparation 12, 1.0 g, 2.85 mmol) in acetone (30 ml) was added sodium iodide (1.0 g, 6.67 mmol) and the reaction mixture was left to stir at room temperature for 16 h. The resulting precipitate was filtered and the filtrate was diluted with water (100 ml) and extracted with dichloromethane (100 ml). The extract was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to give the title compound as a light pink oil (0.60 g, 90%).
Name
3-cyclopentylpropyl 4-bromobenzenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
BrC1C=CC(S(O[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)(=O)=O)=CC=1.[I-:20].[Na+]>CC(C)=O>[CH:15]1([CH2:14][CH2:13][CH2:12][I:20])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
3-cyclopentylpropyl 4-bromobenzenesulfonate
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)OCCCC1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml)
WASH
Type
WASH
Details
The extract was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCCC1)CCCI
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.